molecular formula C6H6N4OS B13092863 8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one CAS No. 91184-09-7

8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one

Cat. No.: B13092863
CAS No.: 91184-09-7
M. Wt: 182.21 g/mol
InChI Key: ICGMMQGRQXARHG-UHFFFAOYSA-N
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Description

8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

The synthesis of 8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one involves several steps. One common method includes the reaction of appropriate precursors under specific conditions to form the desired compound. The synthetic route typically involves:

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfanylidene group.

    Common Reagents and Conditions: Reagents like halogens, acids, and bases are frequently used under controlled temperature and pressure conditions.

    Major Products: The major products depend on the type of reaction and the reagents used.

Scientific Research Applications

8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one can be compared with other similar compounds in the purine family:

Properties

CAS No.

91184-09-7

Molecular Formula

C6H6N4OS

Molecular Weight

182.21 g/mol

IUPAC Name

8-methyl-2-sulfanylidene-3,7-dihydropurin-6-one

InChI

InChI=1S/C6H6N4OS/c1-2-7-3-4(8-2)9-6(12)10-5(3)11/h1H3,(H3,7,8,9,10,11,12)

InChI Key

ICGMMQGRQXARHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C(=O)NC(=S)N2

Origin of Product

United States

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